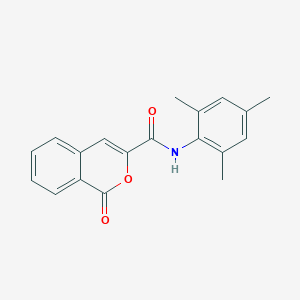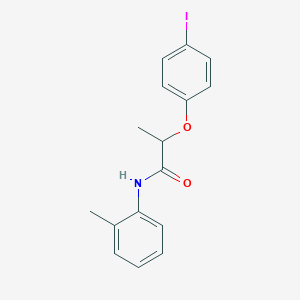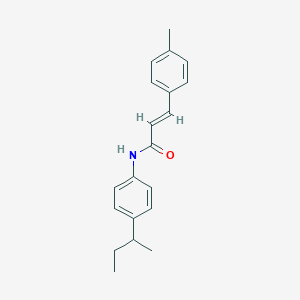![molecular formula C21H15N3O3S B331326 2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE](/img/structure/B331326.png)
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE is an organic compound with a complex structure that includes a nitro group, a methyl group, a naphthyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE typically involves multiple steps. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through the reaction with thionyl chloride and ammonia. The final step involves the coupling of the benzamide with 4-(1-naphthyl)-1,3-thiazole-2-amine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Reduction: The major product would be 3-amino-2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide.
Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.
科学的研究の応用
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-nitro-4-methyl-N-(2-naphthyl)benzamide
- 2-nitro-3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide
- 3-nitro-2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE is unique due to the specific positioning of the nitro and methyl groups on the benzamide ring, as well as the presence of the naphthyl and thiazole moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H15N3O3S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
2-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O3S/c1-13-15(9-5-11-19(13)24(26)27)20(25)23-21-22-18(12-28-21)17-10-4-7-14-6-2-3-8-16(14)17/h2-12H,1H3,(H,22,23,25) |
InChIキー |
CVWOJZIXWYSNRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331243.png)
![10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331244.png)
![2-[(3-Fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331245.png)

![3-[(4-methyl-1-piperazinyl)carbonyl]-1H-isochromen-1-one](/img/structure/B331248.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B331255.png)

![(5Z)-4-methyl-5-[(4-morpholin-4-ylsulfonylanilino)methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B331259.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[[(4-methoxyphenyl)methylamino]methylidene]-5-propylpyrazol-3-one](/img/structure/B331260.png)
![Ethyl 6-ethyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331261.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B331263.png)


![2-[(4-Isopropylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331267.png)
